(5-Chloro-2-methoxypyridin-4-YL)methanamine
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Overview
Description
(5-Chloro-2-methoxypyridin-4-YL)methanamine is a chemical compound with the molecular formula C7H9ClN2O. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position, a methoxy group at the 2-position, and a methanamine group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-methoxypyridin-4-YL)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxypyridine.
Chlorination: The 2-methoxypyridine is chlorinated at the 5-position using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-methoxypyridin-4-YL)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Oxidation and Reduction: The methanamine group can undergo oxidation to form corresponding imines or reduction to form primary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling
Major Products Formed
Substitution: Formation of hydroxyl or alkyl derivatives.
Oxidation: Formation of imines.
Reduction: Formation of primary amines.
Coupling: Formation of biaryl compounds
Scientific Research Applications
(5-Chloro-2-methoxypyridin-4-YL)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (5-Chloro-2-methoxypyridin-4-YL)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The methanamine group can form hydrogen bonds with target proteins, while the methoxy and chloro groups contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(5-Chloro-2-methoxypyridin-4-yl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
(5-methylpyridin-2-yl)methanamine: Similar structure but with a methyl group instead of a chloro group.
Uniqueness
(5-Chloro-2-methoxypyridin-4-YL)methanamine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the methoxy and chloro groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive compound in medicinal chemistry .
Properties
Molecular Formula |
C7H9ClN2O |
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Molecular Weight |
172.61 g/mol |
IUPAC Name |
(5-chloro-2-methoxypyridin-4-yl)methanamine |
InChI |
InChI=1S/C7H9ClN2O/c1-11-7-2-5(3-9)6(8)4-10-7/h2,4H,3,9H2,1H3 |
InChI Key |
NCZDSVWOFYUUHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1)CN)Cl |
Origin of Product |
United States |
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